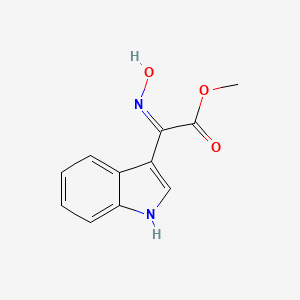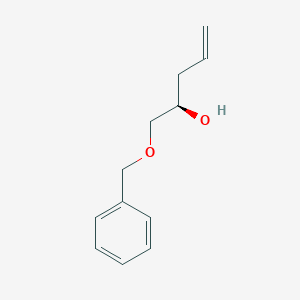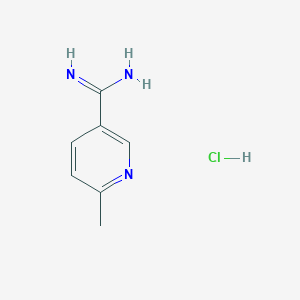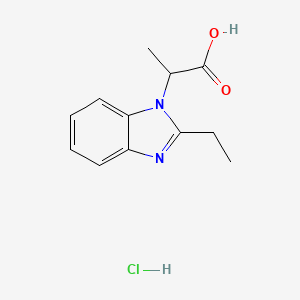
((3-Fluorophenyl)sulfonyl)valine
Descripción general
Descripción
((3-Fluorophenyl)sulfonyl)valine, also known as FSVAL, is a chemical compound that has recently gained attention in the field of scientific research. It has a CAS Number of 1103303-26-9, a molecular weight of 275.3, and an IUPAC name of N-[(3-fluorophenyl)sulfonyl]valine .
Molecular Structure Analysis
The InChI code for This compound is 1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-4-8(12)6-9/h3-7,10,13H,1-2H3,(H,14,15) . This code provides a detailed representation of the molecule’s structure.
Physical and Chemical Properties Analysis
The electronic properties of valine, a related compound, are similar at zero pressure .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds containing L-valine residue and 4-[(4-bromophenyl)sulfonyl]phenyl moiety, including derivatives of N-acyl-α-amino acids and 1,3-oxazoles, have been synthesized and characterized. These have shown promising potential as antimicrobial agents against Gram-positive pathogens, particularly for biofilm-associated infections with Enterococcus faecium (Apostol et al., 2022).
Antimicrobial and Toxicity Evaluation
Novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have demonstrated antimicrobial activity against Gram-positive bacterial strains and Candida albicans. Their toxicity to aquatic crustacean Daphnia magna was also assessed (Apostol et al., 2021).
Herbicide Action Mechanism
Sulfonylurea herbicides inhibit acetolactate synthase, the enzyme responsible for the synthesis of valine, leucine, and isoleucine in plants and microorganisms. This inhibition is central to the herbicide's mechanism of action and has implications for the design of herbicides and herbicide-resistant crops (Ray, 1986).
Inhibition of Collagenase
Sulfonylated L-valine hydroxamate derivatives were shown to be effective inhibitors of Clostridium histolyticum collagenase, a zinc enzyme that degrades collagen. This inhibition potential could be useful in treating corneal bacterial keratitis (Supuran & Scozzafava, 2000).
Development of Chiral N-sulfonylamino Acids
Polymer-supported chiral N-sulfonylamino acids have been synthesized for use in asymmetric reactions, such as the Diels-Alder reaction. These compounds offer a route for the creation of optically active compounds with potential pharmaceutical applications (Kamahori et al., 1995).
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-4-8(12)6-9/h3-7,10,13H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDCBBMIAFBVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


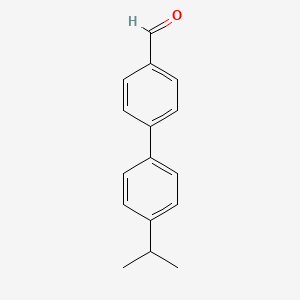


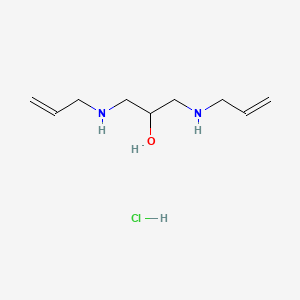

![4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine](/img/structure/B3081395.png)


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B3081422.png)

